2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
The compound “2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one” is an organic compound containing a trifluoromethyl group (CF3), a hydroxymethyl group (CH2OH), and a methyl-substituted pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could impact the electron density and reactivity of the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group and the hydroxymethyl group. The trifluoromethyl group is electron-withdrawing, which could make the compound less reactive towards electrophilic reagents. On the other hand, the hydroxymethyl group could potentially participate in reactions involving the formation or breaking of C-O bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)-1-methylpyrrol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-3,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQPRVWXJIZHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664294 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128887-04-7 |
Source
|
Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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